molecular formula C11H17NOS B13285667 1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene

1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene

Cat. No.: B13285667
M. Wt: 211.33 g/mol
InChI Key: RXPATPAEEPZLTH-UHFFFAOYSA-N
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Description

1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene is a chemical compound with the molecular formula C11H17NOS. It is known for its unique structure, which includes an amino group, a sulfanyl group, and a methoxybenzene ring. This compound is used primarily for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene typically involves the reaction of 2-methoxybenzene with 3-amino-2-methylpropyl sulfide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow reactors and the use of high-efficiency catalysts to maximize yield and minimize by-products. The exact methods can vary depending on the scale of production and the specific requirements of the end product.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic substitution, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can affect various pathways and processes within cells, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: Known for their diverse biological activities, including antimicrobial and antitumor properties.

    Triazoles: Widely studied for their pharmacological potentials.

    Indoles: Important in medicinal chemistry for their role in drug development.

Uniqueness

1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C11H17NOS

Molecular Weight

211.33 g/mol

IUPAC Name

3-(2-methoxyphenyl)sulfanyl-2-methylpropan-1-amine

InChI

InChI=1S/C11H17NOS/c1-9(7-12)8-14-11-6-4-3-5-10(11)13-2/h3-6,9H,7-8,12H2,1-2H3

InChI Key

RXPATPAEEPZLTH-UHFFFAOYSA-N

Canonical SMILES

CC(CN)CSC1=CC=CC=C1OC

Origin of Product

United States

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